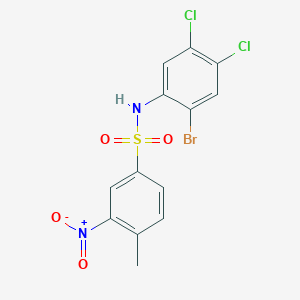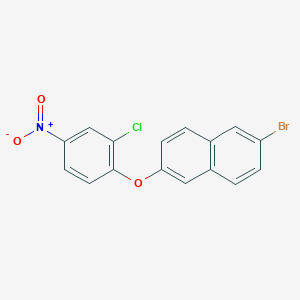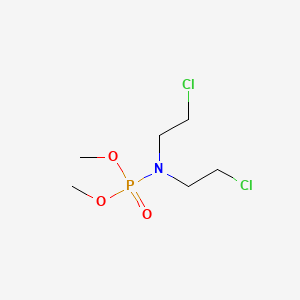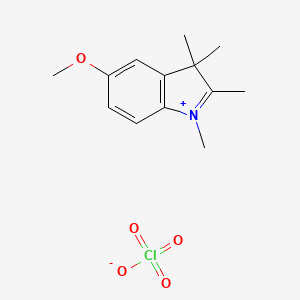
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is a chemical compound with the molecular formula C₁₃H₁₈ClNO₅ It is a derivative of indole, a heterocyclic aromatic organic compound
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate typically involves the reaction of 5-methoxyindole with methylating agents under controlled conditions. The reaction is carried out in the presence of a strong acid, such as hydrochloric acid, to facilitate the formation of the indolium ion. The resulting product is then treated with perchloric acid to obtain the perchlorate salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet industry standards.
化学反応の分析
Types of Reactions
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form the corresponding indole derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents to facilitate the reaction.
Major Products Formed
Oxidation: Formation of indole oxides.
Reduction: Formation of 5-methoxyindole.
Substitution: Formation of various substituted indole derivatives depending on the substituent introduced.
科学的研究の応用
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The methoxy group plays a crucial role in its binding affinity and specificity. The pathways involved include signal transduction and metabolic processes, leading to various biological effects.
類似化合物との比較
Similar Compounds
- 5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-Hydroxy-1,2,3,3-tetramethyl-3H-indol-1-ium iodide
- 5-Methoxy-2,3,3-trimethyl-3H-indole
Uniqueness
5-Methoxy-1,2,3,3-tetramethyl-3H-indol-1-ium perchlorate is unique due to its perchlorate anion, which imparts distinct chemical properties compared to its iodide and other derivatives. This uniqueness makes it valuable in specific applications where the perchlorate anion’s properties are advantageous.
特性
CAS番号 |
86879-78-9 |
|---|---|
分子式 |
C13H18ClNO5 |
分子量 |
303.74 g/mol |
IUPAC名 |
5-methoxy-1,2,3,3-tetramethylindol-1-ium;perchlorate |
InChI |
InChI=1S/C13H18NO.ClHO4/c1-9-13(2,3)11-8-10(15-5)6-7-12(11)14(9)4;2-1(3,4)5/h6-8H,1-5H3;(H,2,3,4,5)/q+1;/p-1 |
InChIキー |
FNZIJXRYXBSPDP-UHFFFAOYSA-M |
正規SMILES |
CC1=[N+](C2=C(C1(C)C)C=C(C=C2)OC)C.[O-]Cl(=O)(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


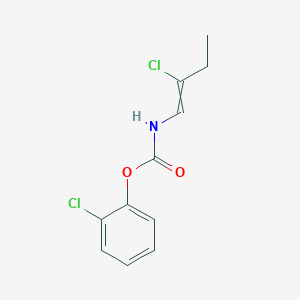
![1-(3,4-Dichlorophenyl)-3-[2-(methylamino)benzoyl]pyrrolidin-2-one](/img/structure/B14406444.png)
![[3-(3-Methylcyclopent-1-en-1-yl)propyl]benzene](/img/structure/B14406451.png)
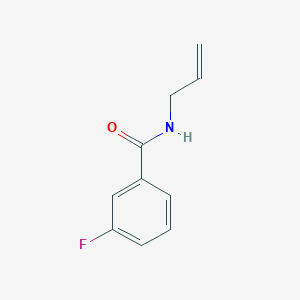

![1-[(4-Hydroxy-3-methoxyphenyl)methyl]-3-octylthiourea](/img/structure/B14406480.png)

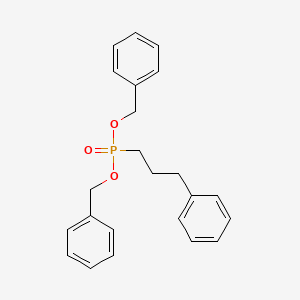
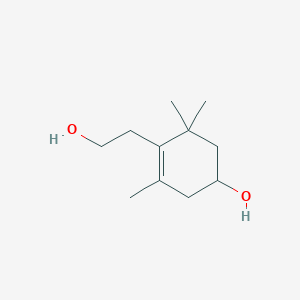
![5-(Diethylamino)-2-[(E)-(1,3-thiazol-2-yl)diazenyl]benzoic acid](/img/structure/B14406497.png)
